molecular formula C31H38N4O6S B613496 Fmoc-D-Lys(Biotin)-OH CAS No. 110990-09-5

Fmoc-D-Lys(Biotin)-OH

Cat. No. B613496
CAS RN: 110990-09-5
M. Wt: 594,7 g/mole
InChI Key: OFIBQNGDYNGUEZ-KAHNYGAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Lys(Biotin)-OH is an amino acid derivative that has been used as a reagent in a variety of synthetic organic reactions. It is a versatile and powerful tool for creating a wide range of bioconjugates, biopolymers, and other biocompatible materials. The this compound molecule consists of a biotin group linked to a Fmoc-protected D-Lysine side chain. This combination of components makes this compound a highly reactive and efficient reagent for the synthesis of bioconjugates and biopolymers.

Scientific Research Applications

  • Labeling and Tracking of Peptides : The synthesis of labeled peptides, such as biotin-labeled peptides, often employs strategies that include Fmoc-Lys(Dde)-OH, a derivative closely related to Fmoc-D-Lys(Biotin)-OH. This method is useful for peptide trafficking, binding studies, substrate specificity determination, and receptor cross-linking studies (Bibbs et al., 2000).

  • Synthesis of Complex Peptides : Fmoc-Lys(Mmt)-OH, a derivative, is useful for the preparation of branched, cyclic peptides, and the modification of peptides with labels like dye, biotin, and functional groups. This derivative is crucial for its efficient synthesis and application in complex peptide structures (Tong & Hong, 2001).

  • Biomedical Applications : Fmoc-Lys(FMOC)-OH, another derivative, has shown weak antimicrobial properties and has been investigated for its incorporation into supramolecular gels. These gels show potential biomedical applications, including antimicrobial activity (Croitoriu et al., 2021).

  • Antibody Development : Fmoc-Lys(Biotin)-OH derivatives have been used in the solid-phase synthesis of biotin derivatives for the development of anti-biotin antibodies. This approach is significant in immunology and biochemistry (Papasarantos et al., 2010).

  • Material Science : The self-assembly properties of Fmoc-decorated amino acids, including Fmoc-Lys(Fmoc)-OH, are exploited for the development of biomedical materials. These materials have potential applications in cell cultivation, bio-templating, drug delivery, and therapeutic uses (Tao et al., 2016).

Mechanism of Action

Target of Action

Fmoc-D-Lys(Biotin)-OH is a compound used in the synthesis of peptide acids . The primary target of this compound is the amino acid residue at the C-terminal of the peptide being synthesized . This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) process .

Mode of Action

The this compound compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is loaded onto a resin and then used to form peptide bonds with the amino acid residues of the peptide being synthesized . This interaction results in the formation of a peptide chain .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . The compound’s interaction with its target leads to the formation of peptide bonds, which are crucial for the creation of peptides . These peptides can then go on to perform various biological functions, such as cell signaling and the development of epitope-specific antibodies .

Result of Action

The result of this compound’s action is the successful synthesis of peptide acids . The compound’s interaction with its target leads to the formation of peptide bonds, resulting in the creation of peptides . These peptides can then be used in various biological studies, such as cell signaling research, the development of epitope-specific antibodies, and other cell biology studies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy in peptide synthesis can be affected by the conditions under which the synthesis is carried out . Additionally, the stability of the compound can be influenced by storage conditions . It is recommended to store the compound below +30°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Lys(Biotin)-OH interacts with various enzymes and proteins in biochemical reactions. It is used in solid-phase peptide synthesis (SPPS), a process that involves the creation of peptide sequences . The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation . This can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the compound’s stability and degradation can influence the outcome of peptide synthesis . Long-term effects on cellular function can also be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues during the process of peptide synthesis . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the process of peptide synthesis . Any targeting signals or post-translational modifications could direct it to specific compartments or organelles.

properties

IUPAC Name

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIBQNGDYNGUEZ-KAHNYGAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.